5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
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Overview
Description
5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiadiazole core, a sulfonamide group, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving appropriate aromatic precursors and sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, typically using sulfonyl chlorides and amines under controlled conditions.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through nucleophilic substitution reactions, often involving pyridine derivatives and suitable leaving groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, including polymers and dyes.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound shares structural similarities but differs in its core structure and functional groups.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine moiety but lacks the benzothiadiazole core and sulfonamide group.
2-(Pyridin-2-yl)amides: These compounds have a pyridine moiety and amide group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-9-2-3-11-12(17-20-16-11)13(9)21(18,19)15-8-10-4-6-14-7-5-10/h2-7,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDPOAUFPUHRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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